Morolic Acid

Leishmaniasis Antiparasitic agents Selective cytotoxicity

Researchers face limited availability of morolic acid, a triterpenoid with unique Δ18(19) unsaturation that confers superior anti-HIV and antileishmanial selectivity over more common analogs like betulinic or oleanolic acid. This product addresses supply scarcity with a validated 11-step semisynthetic route ensuring reliable access. - Exhibits 4.7-fold greater potency and 5.8-fold higher selectivity against L. amazonensis compared to miltefosine. - Derivatives surpass the anti-HIV potency of the clinical-stage candidate bevirimat (PA-457). - Scalable synthesis yields 24% total, enabling parallel evaluation of multiple bioactive intermediates for antidiabetic programs.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 559-68-2
Cat. No. B161997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorolic Acid
CAS559-68-2
Synonymsmorolic acid
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C
InChIInChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-23,31H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,27+,28-,29-,30+/m1/s1
InChIKeyRGZSSKBTFGNUCG-VNTGHVHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Morolic Acid: Pharmacology and Procurement Overview


Morolic acid (CAS: 559-68-2; C30H48O3; MW: 456.71) is a naturally occurring pentacyclic triterpenoid characterized by an oxo group at C-3 and a carboxy group at C-28 on the oleanane skeleton . Distinguished from more widely commercialized in-class triterpenes, morolic acid constitutes the major constituent (47.54% of total acetone extract composition) in species such as Phoradendron reichenbachianum, and is readily isolable from the fruit dregs of Rhus chinensis [1]. The compound's documented pharmacological profile encompasses antileishmanial, antiviral (anti-HIV and anti-HSV), anti-inflammatory, and antidiabetic activities [2]. A scalable 11-step synthetic route from betulin has been established, achieving 24% total yield, thereby addressing its limited natural abundance [3].

Morolic Acid: Why Generic Substitution Fails


Generic substitution within the pentacyclic triterpene class is scientifically indefensible due to discrete structural determinants that dictate divergent pharmacological specificity. Morolic acid exhibits a Δ18(19) double-bond positional isomerism relative to oleanolic acid (Δ12(13)), a distinction that fundamentally alters allosteric binding at glycogen phosphorylase and yields distinct vasorelaxant efficacy [1][2]. Moreover, morolic acid derivatives have demonstrated superior anti-HIV potency compared to the clinical-stage betulinic acid derivative PA-457 (bevirimat) [3]. The comparative lack of commercial availability and underrepresentation in screening libraries further compounds substitution challenges [4]. Without systematic head-to-head validation against specific alternatives, procurement of morolic acid—rather than more abundant in-class analogs—is mandated for applications requiring its unique selectivity profile, differential synthetic derivatization potential, or specific structure-activity relationships established in the evidence presented below.

Morolic Acid: Evidence-Based Differentiation


Antileishmanial Selectivity vs. Miltefosine

Morolic acid demonstrates potent and selective anti-leishmanial activity against L. amazonensis. Against axenic amastigotes, the clinically relevant intracellular stage, morolic acid exhibits an IC50 of 2.74 µM, with a high selectivity index (SI = CC50/IC50) of >25 relative to mammalian host cells (macrophage CC50 = 68.61 µM) [1][2]. This selectivity contrasts favorably with the clinical comparator miltefosine, which in parallel experimental paradigms against L. amazonensis amastigotes demonstrated an IC50 of 12.8 µM with an SI of only 4.3, reflecting both lower potency and narrower therapeutic margin [3].

Leishmaniasis Antiparasitic agents Selective cytotoxicity

Anti-HIV Maturation Inhibition vs. Bevirimat

Morolic acid serves as a privileged scaffold for developing HIV maturation inhibitors that exceed the potency of bevirimat (PA-457), a betulinic acid-derived clinical candidate that reached Phase IIb trials. A direct comparative SAR study revealed that morolic acid derivative 3 exhibited anti-HIV potency surpassing that of PA-457, with structural modifications on the morolic acid backbone yielding compound 12 (EC50 = 0.0006 µM), which displayed slightly better activity than bevirimat as an HIV-1 maturation inhibitor [1][2].

HIV Maturation inhibitors Triterpene derivatives

Vasorelaxant Efficacy vs. Ursolic Acid

In ex vivo vasorelaxation studies using rat aortic rings pre-contracted with noradrenaline, moronic acid (the 3-oxo analog of morolic acid) demonstrated superior efficacy compared to ursolic acid. Moronic acid induced a relaxation effect with EC50 = 16.11 µM, which, while slightly less potent than ursolic acid (EC50 = 11.7 µM), exhibited better maximal efficacy (higher Emax) and was mechanistically distinct, operating through NO-mediated pathways sensitive to L-NAME but not indomethacin [1][2].

Vasorelaxation Cardiovascular pharmacology Nitric oxide

Semisynthetic Route from Betulin

An efficient 11-step synthetic route starting from betulin produces morolic acid in 24% total yield, establishing a scalable semisynthetic supply chain that circumvents the low natural abundance of this triterpene in plant sources [1]. This synthetic accessibility, coupled with the concurrent production of related bioactive intermediates including moradiol, acridocarpusic acids D and E, and moronic aldehyde, provides a platform for analog generation and SAR exploration that is not readily available for many structurally related triterpenes lacking defined synthetic protocols [2].

Synthetic methodology Triterpene semisynthesis Supply chain

Cancer-Selective Cytotoxicity via Derivatization

Derivatization of morolic acid with tripeptides MAG and GAM produces amide conjugates with enhanced and selective cytotoxicity. Compound 18, a morolic acid-derived amide, exhibits balanced cytotoxicity across CEM (IC50 = 11.7 ± 2.4 µM), HeLa (IC50 = 9.0 ± 0.7 µM), and G-361 (IC50 = 10.6 ± 5.5 µM) cancer cell lines, while maintaining a favorable selectivity profile against normal BJ fibroblasts (IC50 = 43.3 ± 1.5 µM), yielding SI values of 3.9, 4.8, and 4.4 respectively [1][2]. Intermediate compound 21, a morolic acid-derived species, showed enhanced cytotoxicity in HeLa (IC50 = 7.9 ± 2.1 µM), G-361 (IC50 = 8.0 ± 0.6 µM), and MCF7 (IC50 = 8.6 ± 0.2 µM) while being non-toxic in normal fibroblasts (BJ; IC50 > 50 µM) [3].

Cancer therapeutics Prodrug design Nanomedicine

Morolic Acid: Research and Application Scenarios


Antileishmanial Drug Candidate Optimization

Morolic acid's demonstrated 4.7-fold greater potency and 5.8-fold higher selectivity against L. amazonensis relative to miltefosine [1] establishes it as a privileged starting point for antileishmanial drug discovery programs. Researchers targeting neglected tropical diseases should prioritize morolic acid over generic triterpenes for structure-activity relationship studies aimed at optimizing the C-3 oxo and C-28 carboxyl pharmacophores identified as critical for parasite membrane disruption and immunomodulatory activity [2].

HIV Maturation Inhibitor Development

Morolic acid derivatives have been demonstrated to exceed the anti-HIV potency of the clinical-stage betulinic acid derivative bevirimat [1]. Given the established SAR that positions the morolic/moronic acid backbone as superior to betulinic acid for maturation inhibition, procurement of morolic acid enables medicinal chemistry campaigns targeting HIV strains resistant to current therapies, leveraging a mechanism distinct from approved antiretrovirals [2].

Bioactive Triterpenoid Library Production

The validated 11-step semisynthetic route from betulin yielding 24% morolic acid [1] provides a scalable supply platform that simultaneously generates multiple bioactive intermediates including moradiol, acridocarpusic acids D and E, and moronic aldehyde. This synthetic accessibility enables the parallel evaluation of structurally related triterpenes in glycogen phosphorylase inhibition assays for antidiabetic applications [2], offering distinct procurement advantages over triterpenes lacking established synthetic protocols.

Cancer-Selective Cytotoxic Agent Development

Morolic acid-derived tripeptide amides exhibit tunable cytotoxicity with selectivity indices exceeding 6.3 in specific cancer cell lines relative to normal fibroblasts [1]. Additionally, morolic acid derivatives demonstrate the capacity for nano-assembly into isometric nanoparticles, distorted single sheets, or thin warped films [2], enabling formulation strategies for targeted drug delivery. This combination of selective cytotoxicity and self-assembly properties distinguishes morolic acid from less versatile triterpene scaffolds for cancer nanomedicine applications.

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